molecular formula C10H14FNO B12074695 4-ethoxy-N-ethyl-3-fluoroaniline

4-ethoxy-N-ethyl-3-fluoroaniline

Cat. No.: B12074695
M. Wt: 183.22 g/mol
InChI Key: NVDCPTWYSHOIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-ethyl-3-fluoroaniline: is an organic compound characterized by the presence of ethoxy, ethyl, and fluoro substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-ethyl-3-fluoroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The fluorination step can be achieved using electrophilic fluorinating agents such as Selectfluor. Finally, the ethylation of the amine group is carried out using ethyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-ethyl-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or ethoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-ethoxy-N-ethyl-3-fluoroaniline is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to design and synthesize potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 4-ethoxy-N-ethyl-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxy, ethyl, and fluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-fluoroaniline: Lacks the ethyl group, which may affect its reactivity and applications.

    N-Ethyl-4-fluoroaniline: Lacks the ethoxy group, which can influence its solubility and chemical behavior.

    4-Fluoroaniline: Lacks both ethoxy and ethyl groups, making it less complex and potentially less versatile.

Uniqueness

4-Ethoxy-N-ethyl-3-fluoroaniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

4-ethoxy-N-ethyl-3-fluoroaniline

InChI

InChI=1S/C10H14FNO/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3

InChI Key

NVDCPTWYSHOIFD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.